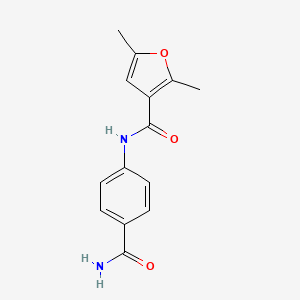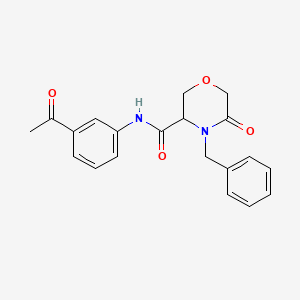
N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound with various reagents and under different conditions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography might be used .Applications De Recherche Scientifique
Anticonvulsant Activity
Research has shown that N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide derivatives exhibit significant anticonvulsant activity in animal models. For instance, one study found that 4-amino-N-(2,6-dimethylphenyl)-benzamide, a compound with a similar structure, demonstrated potent anticonvulsant effects in mice against maximal electroshock-induced seizures. This compound's high plasma concentration and reduced metabolic N-acetylation made it an effective anticonvulsant (Robertson et al., 1987).
Antihyperlipidemic Activity
A series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides, which share structural features with N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide, were found to have significant in vivo antihyperlipidemic activity in rats. These compounds showed promising potential in the treatment of hyperlipidemia and coronary heart diseases (Al-qirim et al., 2012).
Synthesis and Structural Analysis
A study on N-(4-acetylphenyl)quinoline-3-carboxamide, structurally related to N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide, described its synthesis and structural analysis. The study confirmed the compound's structure using various spectroscopic techniques and single crystal X-ray diffraction (Polo-Cuadrado et al., 2021).
Chromatographic Determination
Another study developed a method for the liquid chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide and its N-acetylated metabolite in rat serum and urine. This research is relevant for pharmacokinetic studies of similar compounds (Dockens et al., 1987).
Polyamide Synthesis
Compounds related to N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide are used in the synthesis of polyamides. For example, aromatic polyamides containing imide units were synthesized using similar compounds, showcasing enhanced thermal stability and excellent solubility, beneficial for advanced material applications (Choi & Jung, 2004).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which suggests that N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also influence a range of biochemical pathways .
Result of Action
It can be inferred from related compounds that it may have significant effects on cellular processes .
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14(23)16-8-5-9-17(10-16)21-20(25)18-12-26-13-19(24)22(18)11-15-6-3-2-4-7-15/h2-10,18H,11-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGRGDGEGPGFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

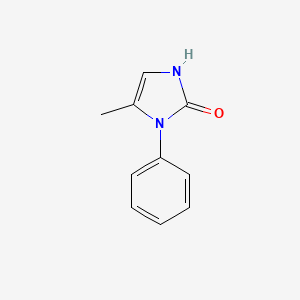
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2598497.png)
![4-Bromo-1-[4-(difluoromethyl)phenyl]-3,5-dimethylpyrazole](/img/structure/B2598498.png)
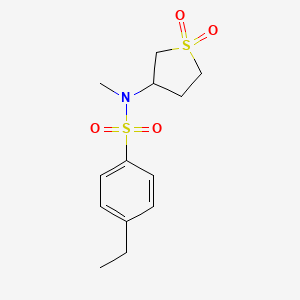

![4-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2598502.png)
![2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine](/img/structure/B2598504.png)
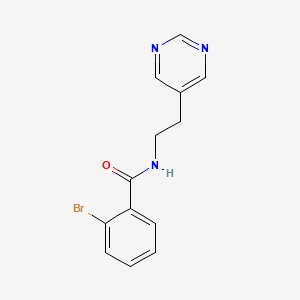
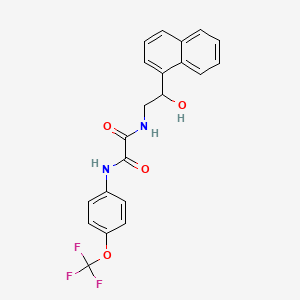

![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2598509.png)


